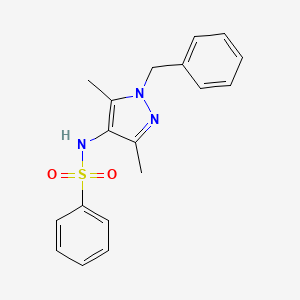![molecular formula C13H17ClN4O5S B5880375 1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)
1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine, commonly known as CPMAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidine family and is known to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of CPMAH is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in inflammation, tumor growth, and viral replication. CPMAH has also been shown to have antioxidant properties, which may contribute to its protective effects against neurodegenerative diseases and cardiovascular diseases.
Biochemical and Physiological Effects:
CPMAH has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. CPMAH has also been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, CPMAH has been shown to inhibit the replication of several types of viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of CPMAH is its wide range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, as well as potential applications in the treatment of neurodegenerative diseases and cardiovascular diseases. However, one of the limitations of CPMAH is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on CPMAH. One area of interest is the development of more efficient synthesis methods for this compound, which may lead to increased availability and lower costs. Another area of interest is the development of more potent and selective analogs of CPMAH, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CPMAH and its potential applications in the treatment of various diseases.
合成方法
The synthesis of CPMAH involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(methoxyamino)acrylonitrile in the presence of potassium tert-butoxide. This reaction yields the intermediate 1-[(4-chlorophenyl)sulfonyl]-3-(methoxyamino)acrylonitrile, which is then reacted with hexahydropyrimidine in the presence of sodium methoxide to yield CPMAH.
科学研究应用
CPMAH has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. CPMAH has also been shown to have potential applications in the treatment of neurodegenerative diseases and as a potential therapeutic agent for cardiovascular diseases.
属性
IUPAC Name |
(Z)-[2-[3-(4-chlorophenyl)sulfonyl-1,3-diazinan-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O5S/c1-23-15-18(20)9-13(19)16-7-2-8-17(10-16)24(21,22)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPQVSYPDMSGQQ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)\[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)